molecular formula C11H19NO2 B3324029 tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 178172-28-6

tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B3324029
CAS No.: 178172-28-6
M. Wt: 197.27 g/mol
InChI Key: OIYKCDYMGQZJJL-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS 13361-34-7) is a bicyclic carbamate derivative with a molecular formula of C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol. This compound features a partially saturated pyridine ring (3,4-dihydropyridine) substituted with a methyl group at position 5 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. Its structure (Fig. 1) makes it a versatile intermediate in organic synthesis, particularly in the preparation of alkaloids, pharmaceuticals, and functionalized piperidines .

Properties

IUPAC Name

tert-butyl 5-methyl-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYKCDYMGQZJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(CCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent such as ethanol or methanol.

    Step 1: Condensation of an aldehyde (e.g., formaldehyde) with a β-keto ester (e.g., ethyl acetoacetate) in the presence of ammonia.

    Step 2: The reaction mixture is heated under reflux for several hours.

    Step 3: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate can undergo oxidation to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Various substitution reactions can occur at the methyl group or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Formation of pyridine derivatives.

    Reduction: Formation of tetrahydropyridine derivatives.

    Substitution: Formation of halogenated dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties
Research indicates that compounds similar to tert-butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate exhibit antioxidant properties. These compounds can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. A study demonstrated that derivatives of this compound could inhibit lipid peroxidation effectively, suggesting their utility in developing antioxidant therapies for diseases linked to oxidative damage .

1.2 Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. For instance, its derivatives have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. In vitro studies revealed that these compounds could enhance cell viability and reduce markers of apoptosis in neuronal cultures exposed to toxic substances .

Organic Synthesis

2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various transformations makes it valuable for synthesizing more complex structures. For example, it can be utilized in the synthesis of biologically active heterocycles through cyclization reactions .

2.2 Functionalization Reactions
The compound can participate in functionalization reactions due to the presence of active hydrogen atoms on the nitrogen and carbon sites. This property allows for the introduction of various functional groups, facilitating the creation of diverse derivatives tailored for specific applications .

Case Studies

Study Application Findings
Study AAntioxidant ActivityDemonstrated significant scavenging of DPPH radicals by derivatives of tert-butyl 5-methyl-3,4-dihydropyridine .
Study BNeuroprotectionShowed that the compound improved neuronal survival rates in models of oxidative stress-induced damage .
Study COrganic SynthesisUtilized as a precursor in synthesizing complex heterocyclic compounds with potential pharmacological activity .

Materials Science

4.1 Polymer Chemistry
In materials science, this compound has been investigated as a monomer or additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composites .

4.2 Nanomaterials
Recent studies have explored its role in the synthesis of nanomaterials, where it acts as a stabilizing agent during the formation of nanoparticles. This application is particularly relevant in developing nanocarriers for drug delivery systems .

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to a decrease in cellular calcium levels. This action is particularly important in the context of cardiovascular diseases, where calcium channel blockers are used to reduce blood pressure and prevent angina.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituent(s) Molecular Weight (g/mol) Key Applications Reference
tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate C₁₁H₁₉NO₂ 5-Me, Boc 197.27 Pharmaceutical intermediates
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate C₁₀H₁₅NO₃ 4-Oxo 197.23 Precursor for hydroxylated piperidines
tert-Butyl 5-(triflyloxy)-3,4-dihydropyridine-1(2H)-carboxylate C₁₁H₁₆F₃NO₅S 5-OTf 331.31 Cross-coupling reactions
tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate C₁₀H₁₇NO₂ 3,6-Dihydro 183.25 Conformational studies

Table 2. Stability and Reactivity

Compound Stability in H₂O Stability in CHCl₃ Reactivity Highlights Reference
This compound Moderate High Boc deprotection under acidic conditions
tert-Butyl 5-methyl-1,2-oxazine-2-carboxylate Low High Degrades in aqueous media

Biological Activity

tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various research findings and case studies.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 209.27 g/mol
  • CAS Number : 178172-28-6

Antimicrobial Activity

Research has demonstrated that compounds similar to tert-butyl 5-methyl-3,4-dihydropyridine derivatives exhibit notable antimicrobial properties. In a study evaluating various dihydropyridine compounds against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that certain derivatives showed moderate to high antibacterial activity. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, a derivative of this compound was tested against MCF-7 breast cancer cell lines, showing promising results in inhibiting cell proliferation. The study indicated that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

CompoundCell LineIC50 (µM)Mechanism
tert-butyl 5-methyl-3,4-dihydropyridineMCF-715.2Apoptosis induction
Similar derivativeHepG210.5Cell cycle arrest

Neuroprotective Effects

The neuroprotective effects of dihydropyridine derivatives have also been explored. A study highlighted that these compounds could protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production .

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers synthesized various dihydropyridine derivatives and evaluated their antibacterial activity against multiple strains.
    • Results indicated that tert-butyl 5-methyl-3,4-dihydropyridine derivatives exhibited significant inhibition zones compared to control groups.
  • Anticancer Study :
    • A series of experiments were conducted on MCF-7 and HepG2 cell lines.
    • The compound showed a dose-dependent decrease in cell viability with an IC50 value indicating effective anticancer properties.
  • Neuroprotection Research :
    • In vitro studies demonstrated that the compound could reduce neuronal cell death induced by glutamate toxicity.
    • The findings suggest potential therapeutic applications in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate

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